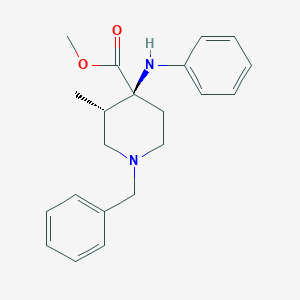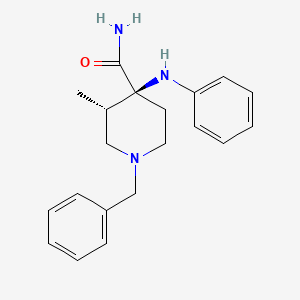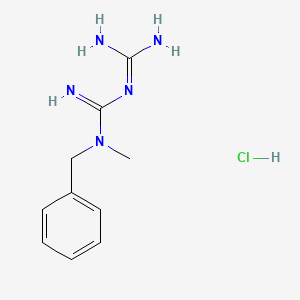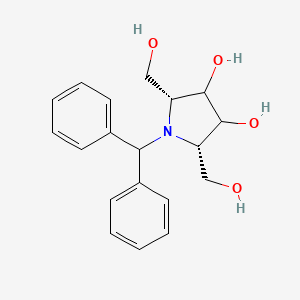![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol, commonly known as lithium silicate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of lithium silicate is not fully understood, but it is believed to involve the release of lithium ions and silicate ions into the surrounding environment. The lithium ions have been shown to exert neuroprotective effects by modulating the activity of various signaling pathways in the brain, such as the glycogen synthase kinase-3 (GSK-3) pathway and the phosphoinositide 3-kinase (PI3K) pathway. The silicate ions have been shown to enhance the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects:
Lithium silicate has been shown to exhibit various biochemical and physiological effects, depending on the application. In catalysis, lithium silicate has been shown to catalyze the conversion of biomass-derived compounds into value-added chemicals with high efficiency and selectivity. In energy storage, lithium silicate has been shown to exhibit high capacity and stability as an anode material for lithium-ion batteries. In biomedical engineering, lithium silicate has been shown to promote the proliferation and differentiation of osteoblasts, which are responsible for bone formation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium silicate in lab experiments include its high purity, controllable crystallinity, and potential applications in various fields. However, the limitations of using lithium silicate in lab experiments include its high cost, complex synthesis method, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of lithium silicate. In catalysis, further research could focus on optimizing the reaction parameters to enhance the catalytic activity and selectivity of lithium silicate. In energy storage, further research could focus on developing new synthesis methods and improving the stability and cycling performance of lithium silicate as an anode material for lithium-ion batteries. In biomedical engineering, further research could focus on investigating the biocompatibility and osteoconductivity of lithium silicate in vivo and developing new applications for bone regeneration.
Synthesemethoden
Lithium silicate can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of lithium alkoxide in the presence of water and a catalyst. The resulting gel is then dried and calcined to obtain the final product. The purity and crystallinity of the product can be controlled by adjusting the reaction parameters, such as the concentration of the precursor, the pH of the solution, and the calcination temperature.
Wissenschaftliche Forschungsanwendungen
Lithium silicate has been studied for its potential applications in various fields, including catalysis, energy storage, and biomedical engineering. In catalysis, lithium silicate has been shown to exhibit high catalytic activity and selectivity in the conversion of biomass-derived compounds into value-added chemicals. In energy storage, lithium silicate has been investigated as a potential anode material for lithium-ion batteries due to its high capacity and stability. In biomedical engineering, lithium silicate has been explored as a bone substitute material due to its biocompatibility and osteoconductivity.
Eigenschaften
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)



